molecular formula C17H17NO5S B2455081 (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1798966-48-9

(E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2455081
CAS No.: 1798966-48-9
M. Wt: 347.39
InChI Key: WSTWLHPIARGTBF-BQYQJAHWSA-N
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Description

(E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic compound characterized by its unique structural features, including a pyranone ring, a styrylsulfonyl group, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps:

    Formation of the Pyranone Core: The pyranone core can be synthesized via a condensation reaction between a suitable aldehyde and a β-keto ester under acidic or basic conditions.

    Introduction of the Styrylsulfonyl Group: The styrylsulfonyl group can be introduced through a sulfonylation reaction using a styrene derivative and a sulfonyl chloride in the presence of a base such as triethylamine.

    Azetidine Ring Formation: The azetidine ring can be formed by cyclization of an appropriate amino alcohol precursor under dehydrating conditions.

    Final Coupling: The final step involves coupling the azetidine derivative with the pyranone core through an etherification reaction, typically using a strong base like sodium hydride and a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the styrylsulfonyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the pyranone ring or the styrylsulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced pyranone derivatives or desulfonylated compounds.

    Substitution: Products may include substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. Its potential interactions with enzymes or receptors could lead to the development of new therapeutic agents for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The styrylsulfonyl group could play a key role in these interactions, potentially forming hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-4-((1-(phenylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one: Similar structure but with a phenylsulfonyl group instead of a styrylsulfonyl group.

    6-methyl-4-((1-(tosyl)azetidin-3-yl)oxy)-2H-pyran-2-one: Contains a tosyl group instead of a styrylsulfonyl group.

    6-methyl-4-((1-(methanesulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one: Features a methanesulfonyl group instead of a styrylsulfonyl group.

Uniqueness

(E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is unique due to the presence of the styrylsulfonyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

6-methyl-4-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-13-9-15(10-17(19)22-13)23-16-11-18(12-16)24(20,21)8-7-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTWLHPIARGTBF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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